(6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol
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Overview
Description
(6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . This compound belongs to the benzoxazine family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol typically involves the reaction of 6-chloro-2-aminophenol with formaldehyde and a suitable alcohol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
(6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of (6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Efavirenz: A compound with a similar benzoxazine structure, used as an antiretroviral drug.
Benzothiadiazine: Another heterocyclic compound with diverse pharmacological activities.
Uniqueness
(6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its chlorine atom and hydroxyl group make it a versatile intermediate for further chemical modifications and applications .
Properties
IUPAC Name |
(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-6-1-2-9-8(3-6)11-4-7(5-12)13-9/h1-3,7,11-12H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQRSXFICPKVRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1)C=C(C=C2)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443389 |
Source
|
Record name | (6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176383-57-6 |
Source
|
Record name | (6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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